molecular formula C8H4BrF4NO B2815011 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide CAS No. 2090465-22-6

5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide

Cat. No.: B2815011
CAS No.: 2090465-22-6
M. Wt: 286.024
InChI Key: MXCHCSXXTHJRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is a halogen-rich aromatic benzamide derivative of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates bromo and fluoro substituents, along with a trifluoromethyl group, which are key motifs known to enhance the pharmacokinetic properties and binding affinity of small molecules . This compound is primarily valued as a versatile chemical building block (intermediate) for the synthesis of more complex target molecules. Researchers utilize such bromo- and fluoro-substituted compounds in the design and development of novel therapeutic agents, particularly in the field of oncology . The presence of the bromine atom makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the construction of biaryl or aryl-amine systems. Simultaneously, the fluorine and trifluoromethyl groups can influence the molecule's metabolic stability, lipophilicity, and overall bioavailability. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCHCSXXTHJRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the reaction of 5-bromo-2-fluorobenzotrifluoride with an appropriate amide source under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound possesses a unique molecular structure characterized by the presence of bromine, fluorine, and a trifluoromethyl group attached to a benzamide framework. Its chemical formula is C8H4BrF4NC_8H_4BrF_4N. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for various applications.

Catalysis and Organic Synthesis

5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is utilized in catalysis and organic synthesis. It plays a crucial role in forming complex organic structures through various reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom allows for nucleophilic attack, facilitating the synthesis of more complex molecules.
  • Oxidation and Reduction : The compound can be oxidized to form carboxylic acids or reduced to alcohols using standard reagents such as potassium permanganate or sodium borohydride.

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as an intermediate in synthesizing various drugs. Its unique structural features make it suitable for developing compounds targeting specific biological pathways. For instance, derivatives of this compound have shown potential as antifungal agents against pathogens like Botryosphaeria dothidea and Botrytis cinerea, with some derivatives exhibiting over 100% inhibition rates compared to established antifungals .

Material Science

In material science, the compound is employed to synthesize novel copolymers with unique thermal properties. Its fluorinated structure contributes to the thermal stability and mechanical properties of the resulting materials, making them suitable for high-performance applications.

The biological activity of this compound has been explored in several studies:

  • Antifungal Activity : Certain derivatives have demonstrated significant antifungal properties, outperforming traditional treatments in efficacy against specific fungal strains .
  • Potential Anticancer Properties : Preliminary studies suggest that the compound may interact with specific molecular targets involved in cancer progression, warranting further investigation into its therapeutic potential.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several derivatives of this compound against Phomopsis species. The results indicated that compounds modified with additional functional groups exhibited higher inhibition rates than standard treatments, highlighting the potential for developing new antifungal agents based on this scaffold .

Case Study 2: Synthesis of Novel Copolymers

Research conducted on the use of this compound in synthesizing copolymers revealed that incorporating this compound into polymer matrices significantly enhanced their thermal stability. The study demonstrated that these materials could withstand higher temperatures without degrading, making them ideal for applications in electronics and aerospace.

Mechanism of Action

The mechanism by which 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of bromine, fluorine, and trifluoromethyl groups can significantly influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Functional Analysis:

Halogen Positioning: Bromine at position 5 (target compound) vs. position 3 (3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide) alters steric and electronic profiles, which may affect intermolecular interactions .

Functional Group Variations :

  • Replacement of the amide group with a carboxylic acid (e.g., 2-Bromo-5-(trifluoromethyl)benzoic acid) significantly impacts solubility and acidity. Benzoic acids generally exhibit higher water solubility than benzamides .
  • N-substitution : The cyclopropyl group in 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide introduces steric bulk, which could modulate pharmacokinetic properties compared to the unsubstituted amide in the target compound .

Molecular Weight and Complexity: The bis-aryl benzamide (C₁₄H₈BrClF₃NO) has a higher molecular weight (378.57 g/mol) due to its dual aromatic systems, contrasting with the simpler mono-aromatic structure of the target compound .

Research Implications and Limitations

  • Crystallographic Data : Tools like Mercury CSD () and SHELX () are widely used for structural analysis of similar compounds, though their application to the target compound remains unverified in the provided evidence .
  • However, specific data for the target compound are lacking .

Biological Activity

5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from various studies and presenting data on its mechanisms of action, efficacy, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzamide core with three distinct substituents: bromine, fluorine, and a trifluoromethyl group. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable candidate for drug development.

The precise mechanism by which this compound exerts its biological effects remains partially elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances its binding affinity to these targets, which is crucial for its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance:

  • In vitro studies have demonstrated its effectiveness against various fungal pathogens. A particular derivative of this compound showed an inhibition rate of 100% against Phomopsis sp., outperforming standard antifungal agents like Pyrimethanil (85.1% inhibition) with an EC50 value of 10.5 μg/ml .
  • The compound has also been tested against Botrytis cinerea and Botryosphaeria dothidea, indicating broad-spectrum antifungal activity .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Its structural modifications can enhance cytotoxicity against various cancer cell lines:

  • A study comparing fluorinated analogs revealed that compounds similar to this compound exhibited improved potency against human cancer cell lines, including hepatocellular carcinoma and leukemia .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial Activity (MIC/EC50)Anticancer Activity (IC50)
This compoundEC50 = 10.5 μg/mlNot explicitly reported
5-Bromo-2-fluorobenzotrifluorideMIC = 15 μg/mlIC50 = Low single-digit μM
2-Fluoro-3-(trifluoromethyl)benzamideMIC = 20 μg/mlIC50 = Moderate μM

This table highlights that while the exact IC50 values for anticancer activity of this compound are not reported, its antifungal efficacy is competitive compared to other derivatives.

Case Studies

Several case studies emphasize the potential applications of this compound in drug development:

  • Antifungal Efficacy : A study demonstrated that derivatives of this compound significantly inhibited fungal growth in vitro, suggesting potential as a new class of antifungal agents .
  • Anticancer Research : Investigations into fluorinated benzamides have shown enhanced potency in inhibiting tumor growth in various cancer cell lines, suggesting that modifications to the benzamide structure can lead to improved therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and trifluoromethylation. A precursor like 2-fluoro-3-(trifluoromethyl)benzoic acid can undergo bromination using NBS\text{NBS} (N-bromosuccinimide) under radical initiation conditions (e.g., AIBN in CCl4_4) . For trifluoromethyl group introduction, copper-mediated cross-coupling with CF3_3 sources (e.g., CF3_3SiMe3_3) is effective . Optimization includes controlling reaction temperature (70–90°C) and solvent polarity (DMF or THF) to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating the benzamide derivative .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1\text{H}, 13C^13\text{C}, and 19F^19\text{F} NMR to confirm substitution patterns and fluorine environments. LC-MS (ESI+) validates molecular weight (expected [M+H]+^+ at m/z 268.03) . Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient). For crystalline forms, X-ray diffraction with software like Mercury (CCDC) resolves stereoelectronic effects of the trifluoromethyl group .

Q. What storage conditions are recommended to maintain stability?

  • Methodological Answer : Store at 2–8°C in amber vials to prevent photodegradation. Solubility in DMSO (10 mM stock) requires aliquoting to avoid freeze-thaw cycles. Stability under basic/acidic conditions should be pre-tested via TLC or NMR over 24–72 hours .

Advanced Research Questions

Q. How do substituents (Br, F, CF3_33​) influence binding to enzyme active sites, and what computational tools can predict these interactions?

  • Methodological Answer : The bromine atom enhances hydrophobic interactions, while fluorine and CF3_3 groups increase electronegativity and steric bulk, affecting binding kinetics. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like kinases. For example, trifluoromethyl groups disrupt ATP-binding pockets in RAF kinases, as seen in SAR studies of related benzamides . Validate predictions with SPR (surface plasmon resonance) to measure KdK_d values .

Q. How can contradictory data on dose-dependent toxicity in animal models be resolved?

  • Methodological Answer : Contradictions often arise from variations in metabolic clearance rates or species-specific CYP450 activity. Design studies with:
  • Dose-ranging : Test 0.1–50 mg/kg in rodents, monitoring liver enzymes (ALT/AST) and oxidative stress markers (GSH/GSSG).
  • Pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS/MS.
    Threshold effects (e.g., hepatotoxicity above 10 mg/kg) may correlate with mitochondrial accumulation, as observed in fluorinated benzamides .

Q. What strategies are effective in designing derivatives for selective kinase inhibition?

  • Methodological Answer : Retain the benzamide core for scaffold rigidity. Introduce substituents at para-positions to modulate selectivity:
  • Electron-withdrawing groups (e.g., CF3_3) enhance binding to hydrophobic pockets.
  • Halogen bonding : Bromine at position 5 improves interactions with kinase hinge regions.
    Test derivatives against kinase panels (e.g., Eurofins KinaseProfiler) and compare IC50_{50} values. RAF709, a related benzamide, showed nM-level inhibition of BRAF V600E mutants via this approach .

Q. How can subcellular localization of this compound be tracked, and what implications does it have for mechanism-of-action studies?

  • Methodological Answer : Use fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy. The compound’s lipophilicity (LogP2.8\text{LogP} \sim 2.8) directs it to mitochondria, where it induces ROS (measured via MitoSOX Red). Co-localization assays with organelle-specific dyes (e.g., MitoTracker) confirm accumulation . Correlate localization with transcriptomic changes (RNA-seq) to identify affected pathways (e.g., apoptosis).

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in enzyme inhibition assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (Y=Bottom+(Top-Bottom)/(1+10(LogEC50X)Hill Slope)Y = \text{Bottom} + (\text{Top-Bottom})/(1 + 10^{(\text{LogEC}_{50} - X)\cdot\text{Hill Slope}})) using GraphPad Prism. Report IC50_{50} with 95% confidence intervals. For non-linear kinetics (e.g., partial inhibition), use the Cheng-Prusoff equation to adjust for substrate competition .

Q. How can crystallography resolve ambiguities in molecular conformation caused by fluorine atoms?

  • Methodological Answer : High-resolution X-ray crystallography (≤1.0 Å) with synchrotron radiation clarifies fluorine positions. Mercury’s Packing Similarity tool compares crystal packing to known structures, identifying conformational outliers. For dynamic fluorine effects, supplement with 19F^19\text{F} NMR relaxation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.